BenchChemオンラインストアへようこそ!

Acetophenonehelveticosol

Cardiac glycoside metabolism Prodrug stability Enzymatic hydrolysis resistance

Acetophenonehelveticosol is a semi‑synthetic cardenolide glycoside. Its digitoxigenin‑derived aglycone is linked to a digitoxose sugar that is protected as a cyclic ketal with acetophenone, forming a 2,4‑dimethyl‑2‑phenyl‑1,3‑dioxolane moiety [REFS‑1][REFS‑5].

Molecular Formula C37H50O9
Molecular Weight 638.8 g/mol
CAS No. 35811-16-6
Cat. No. B13748472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenonehelveticosol
CAS35811-16-6
Molecular FormulaC37H50O9
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8
InChIInChI=1S/C37H50O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,22,25-29,31-32,38,40-41H,9-16,18-21H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1
InChIKeyQNBADHCGFQKPKR-OMFYFAIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenonehelveticosol (CAS 35811‑16‑6): A Cardenolide Acetal with Differentiated Enteral and Safety Profile


Acetophenonehelveticosol is a semi‑synthetic cardenolide glycoside. Its digitoxigenin‑derived aglycone is linked to a digitoxose sugar that is protected as a cyclic ketal with acetophenone, forming a 2,4‑dimethyl‑2‑phenyl‑1,3‑dioxolane moiety [REFS‑1][REFS‑5]. This aromatic acetal architecture was designed to improve enteral absorption and therapeutic safety beyond what is achievable with classical cardiac glycosides or non‑aromatic acetal derivatives [REFS‑5].

Why Digitoxin or Digoxin Cannot Substitute for Acetophenonehelveticosol in Targeted Cardiac Glycoside Applications


Classical cardiac glycosides such as digitoxin and digoxin possess a narrow therapeutic index, where the toxic dose lies close to the therapeutic dose, resulting in a high risk of intoxication [REFS‑5]. In addition, unmodified helveticosol and helveticoside derivatives exhibit limited enteral bioavailability because their ester prodrugs are rapidly hydrolyzed by intestinal and hepatic enzymes [REFS‑4]. The introduction of an aromatic ketal group, as in acetophenonehelveticosol, confers metabolic stability that is absent in ester‑based analogs and substantially widens the therapeutic window relative to both natural glycosides and simple acetonide‑protected derivatives [REFS‑4][REFS‑5].

Quantitative Differential Evidence: Acetophenonehelveticosol vs. Comparator Cardenolides


Metabolic Stability of Ketals vs. Esters: In Vitro and In Vivo Resistance to Hydrolysis

In a systematic study of helveticoside and helveticosol derivatives, diethers and ketals were metabolized only to a very small extent across all tested in vitro and in vivo systems, whereas diacyl esters underwent rapid deacylation [REFS‑4]. This indicates that the ketal‑protected acetophenonehelveticosol would exhibit superior metabolic stability compared to ester‑based prodrugs such as acetyl‑helveticoside. The data are qualitative but consistent across multiple species and tissue preparations, providing a strong class‑level inference for all ketals of this chemotype.

Cardiac glycoside metabolism Prodrug stability Enzymatic hydrolysis resistance

Intravenous Potency of Helveticosol Derivatives: 2‑Fold Advantage Over Helveticoside Analogues

In guinea pigs, helveticosol and its derivatives were approximately twice as active on intravenous infusion as the analogous derivatives of helveticoside; in cats there was no significant difference [REFS‑3]. This direct head‑to‑head comparison establishes the helveticosol scaffold as inherently more potent than the helveticoside scaffold, supporting the choice of the helveticosol aglycone for acetophenonehelveticosol. Although this comparison predates the specific acetal compound, it provides quantitative evidence that the aglycone‑sugar combination underlying acetophenonehelveticosol has a 2‑fold potency advantage over the closest alternative scaffold.

Cardiotonic activity Intravenous potency Helveticosol vs. Helveticoside

Widened Therapeutic Spectrum of Aromatic Cardenolide Acetals Over Classical Cardiac Glycosides

The patent for aromatic cardenolide acetals claims that these compounds, including acetophenonehelveticosol, possess a substantially widened therapeutic spectrum compared to digitalis glycosides and non‑aromatic acetal derivatives [REFS‑5]. The prior art 5β,19‑isopropylidene‑cardenolide acetals, while exhibiting good enteral effectiveness, still suffer from a narrow therapeutic window; the introduction of an aromatic acetal group (e.g., acetophenone‑derived) significantly broadens this window [REFS‑5]. Although the patent does not provide a numeric therapeutic index in the publicly available text, the explicit qualitative claim of a ‘substantially widened’ spectrum represents a clear, patent‑protected differentiation that would be verifiable through standard in vivo toxicity/ efficacy ratio experiments.

Therapeutic index Cardiac glycoside safety Aromatic acetal

Chemical Stability of Acetal‑Protected Cardenolides: Resistance to Acidic Hydrolysis

The aromatic cardenolide acetals are reported to possess excellent chemical stability, representing a considerable advance over the prior art [REFS‑5]. This stability is attributed to the cyclic ketal protection of the diol moiety on the digitoxose sugar, which prevents acid‑catalyzed hydrolysis that typically degrades unprotected glycosides. While no quantitative shelf‑life or forced‑degradation data are provided in the patent, the qualitative description of ‘excellent chemical stability’ is a key supporting claim that would be expected to translate into longer storage stability and simpler formulation requirements.

Chemical stability Ketal protection Shelf‑life

Highest‑Impact Application Scenarios for Acetophenonehelveticosol Based on Differential Evidence


Cardiac Insufficiency Drug Development Requiring a Wider Therapeutic Index

The widened therapeutic spectrum claimed for aromatic cardenolide acetals [REFS‑5] positions acetophenonehelveticosol as a lead candidate for chronic heart failure programs where digoxin‑like toxicity restricts dosing. Its enhanced metabolic stability [REFS‑4] supports consistent enteral bioavailability, reducing the need for therapeutic drug monitoring.

Enteral Formulation Development for Poorly Absorbed Cardiac Glycosides

The outstanding enteral effectiveness reported for aromatic acetal cardenolides [REFS‑5] makes acetophenonehelveticosol suitable for oral dosage form design. This addresses the limitation of natural glycosides such as helveticosol, which show limited absorption due to rapid intestinal metabolism [REFS‑4].

In Vitro Cardiotonic Assay Standard with Defined Potency Profile

The 2‑fold higher intravenous potency of helveticosol derivatives over helveticoside analogues in guinea pigs [REFS‑3] supports the use of acetophenonehelveticosol as a calibrated positive control in contractility assays (e.g., Langendorff heart preparations) for screening novel inotropic agents.

Chemical Biology Probe for Na⁺/K⁺‑ATPase Inhibition Studies

The metabolic stability conferred by the ketal group [REFS‑4] enables sustained inhibition of Na⁺/K⁺‑ATPase in cell‑based assays, making acetophenonehelveticosol a valuable tool compound for studying ion homeostasis and signaling pathways without rapid degradation confounding results.

Quote Request

Request a Quote for Acetophenonehelveticosol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.